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Compound of Interest

Compound Name: 2-Chloro-4-iodoaniline

Cat. No.: B137281

A comprehensive guide for researchers, scientists, and drug development professionals on the
nuanced interplay of non-covalent forces dictating the solid-state architecture of dihaloanilines.

This guide provides a detailed comparison of weak intermolecular interactions, including
halogen bonds, hydrogen bonds, and 1t-stacking, in the crystal structures of various
dihaloaniline isomers. Understanding these subtle yet determinative forces is crucial for crystal
engineering, polymorph prediction, and the rational design of pharmaceutical compounds
where solid-state properties significantly influence bioavailability and stability.

Comparative Analysis of Intermolecular Interactions

The crystal packing of dihaloanilines is orchestrated by a delicate balance of several weak
intermolecular interactions. The nature and strength of these interactions are highly dependent
on the type of halogen (Chlorine, Bromine, lodine) and their substitution pattern on the aniline
ring.

Key Interaction Types:

» Hydrogen Bonds: Primarily involve the amino group as a donor (N-H) and halogen atoms (N-
H---X), nitrogen atoms of neighboring molecules (N-H---N), or other acceptor groups as
acceptors. These interactions play a significant role in forming chains and sheets within the
crystal lattice.
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o Halogen Bonds: These are interactions where a halogen atom acts as an electrophilic
species. In dihaloanilines, this can manifest as halogen-halogen (X::-X) or halogen-
heteroatom (e.g., X:--O, X---N) interactions. They are highly directional and can be a powerful
tool in crystal engineering. Halogen bonds are often categorized as Type | (C-X:--X-C angles
are equal) and Type Il (one C-X::-X angle is close to 180° and the other is around 90°).

o T1I-1T Stacking: The aromatic rings of dihaloaniline molecules can interact through Tt-10
stacking, contributing to the overall stability of the crystal structure. The geometry and
distance of this stacking are influenced by the electronic nature and position of the halogen
substituents.

The interplay of these interactions dictates the supramolecular architecture. For instance, in
ortho-substituted haloanilines, the amino group can act as both a hydrogen bond donor and
acceptor, leading to stronger hydrogen and halogen bonding compared to their para-
substituted counterparts where the amino group primarily acts as a donor.[1]

Quantitative Data on Intermolecular Interactions

The following tables summarize key crystallographic data and geometric parameters of various
intermolecular interactions observed in a selection of dihaloaniline crystal structures. This data,
compiled from various crystallographic studies, allows for a direct comparison of the influence
of different halogens and their positions on the crystal packing.

Table 1: Crystallographic Data of Selected Dihaloanilines
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Table 2: Geometric Parameters of Key Intermolecular Interactions in Dihaloaniline Crystals

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4158496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4158496/
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dibromoaniline
https://pmc.ncbi.nlm.nih.gov/articles/PMC2970149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Interaction Donor- .

Compound Distance (A) Angle (°)
Type Acceptor

2,6-Dichloro-

N,N-bis(4-
Halogen Bond CIl---0 3.2727(9) -

nitrophenyl)anilin

e

Hydrogen Bond C-H---O - -

2,6-Dibromo-
N,N-bis(4-

] - Halogen Bond Br---O 3.3557(13) -
nitrophenyl)anilin

e

Hydrogen Bond C-H---O - -

2,4-Diiodoaniline  Hydrogen Bond N-H---N 3.106(5) -
Hydrogen Bond
_ N-H--1 3.283(4) -
(intramolecular)
2,4-Dichloro-N-
[(B)-(5-
nitrothiophen-2- Hydrogen Bond C-H---O 3.508(8) 171
yl)methylidene]a
niline
C-H---O 3.300(8) 138
C-H---O 3.360(7) 144
] 3.707(4)

) Thiophene:---Ben )

-1t Stacking (centroid- -

zene )
centroid)

Experimental and Computational Protocols

A combination of experimental X-ray diffraction and computational modeling is essential for a
thorough analysis of weak intermolecular interactions.
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Experimental Protocol: Single-Crystal X-ray Diffraction

o Synthesis and Purification: Dihaloanilines can be synthesized through various methods,
including direct halogenation of aniline or reduction of the corresponding dihalonitrobenzene.
[516][71[8][9][10] For instance, 2,6-dichloroaniline can be produced by the hydrogenation of
2,6-dichloronitrobenzene.[7] Purification is typically achieved by recrystallization from a
suitable solvent like ethanol to obtain high-quality single crystals.[11]

o Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow
evaporation of a saturated solution of the purified dihaloaniline. For example, yellow single
crystals of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo analogue were grown
from a chloroform solution by slow evaporation.[2]

o Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction
data is collected at a controlled temperature (e.g., 200 K for 2,4-diiodoaniline) using a
monochromatic X-ray source (e.g., Mo Ka radiation).[4]

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods and refined using full-matrix least-squares procedures.

Computational Protocol: Analysis of Intermolecular
Interactions

¢ Quantum Chemical Calculations: The geometry of the dihaloaniline molecule is optimized
using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-
31+G(d)).[12]

« Interaction Energy Calculations: To quantify the strength of the intermolecular interactions,
methods like the semi-classical density sums (PIXEL) can be employed. This method
calculates the Coulombic, polarization, dispersion, and repulsion contributions to the total
interaction energy between molecular pairs in the crystal lattice.[13] For these calculations,
the electron density of the molecule is typically calculated at a higher level of theory, such as
MP2/6-31G(d,p).[13]
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o Topological Analysis: Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-
Covalent Interaction (NCI) plots can be used to visualize and characterize the nature of the

weak interactions within the crystal structure.

Visualization of Interaction Networks

The logical relationship between the different types of weak intermolecular interactions that
govern the crystal packing of dihaloanilines can be visualized as a hierarchical network.
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Caption: Logical relationship of weak intermolecular interactions in dihaloaniline crystals.

This guide highlights the multifaceted nature of weak intermolecular interactions in determining
the crystal structures of dihaloanilines. A thorough understanding and quantification of these
forces are paramount for the targeted design of crystalline materials with desired
physicochemical properties, a cornerstone of modern drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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